Acetyl-amylin(8-37)(human)
CAS No.:
Cat. No.: VC13824383
Molecular Formula: C140H218N42O46
Molecular Weight: 3225.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C140H218N42O46 |
|---|---|
| Molecular Weight | 3225.5 g/mol |
| IUPAC Name | (2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide |
| Standard InChI | InChI=1S/C140H218N42O46/c1-20-66(12)108(136(225)170-83(41-62(4)5)120(209)173-95(57-185)132(221)176-97(59-187)133(222)182-111(72(18)190)139(228)172-92(51-103(146)198)127(216)177-106(64(8)9)134(223)153-54-105(200)158-93(55-183)129(218)169-91(50-102(145)197)128(217)181-110(71(17)189)138(227)161-81(112(147)201)43-76-33-35-78(192)36-34-76)179-115(204)68(14)156-104(199)53-152-116(205)85(44-74-28-23-21-24-29-74)165-124(213)89(48-100(143)195)167-125(214)90(49-101(144)196)168-130(219)94(56-184)175-131(220)96(58-186)174-122(211)87(46-77-52-150-60-154-77)171-135(224)107(65(10)11)178-126(215)84(42-63(6)7)164-121(210)86(45-75-30-25-22-26-31-75)166-123(212)88(47-99(142)194)162-113(202)69(15)157-119(208)82(40-61(2)3)163-117(206)79(32-27-39-151-140(148)149)159-118(207)80(37-38-98(141)193)160-137(226)109(70(16)188)180-114(203)67(13)155-73(19)191/h21-26,28-31,33-36,52,60-72,79-97,106-111,183-190,192H,20,27,32,37-51,53-59H2,1-19H3,(H2,141,193)(H2,142,194)(H2,143,195)(H2,144,196)(H2,145,197)(H2,146,198)(H2,147,201)(H,150,154)(H,152,205)(H,153,223)(H,155,191)(H,156,199)(H,157,208)(H,158,200)(H,159,207)(H,160,226)(H,161,227)(H,162,202)(H,163,206)(H,164,210)(H,165,213)(H,166,212)(H,167,214)(H,168,219)(H,169,218)(H,170,225)(H,171,224)(H,172,228)(H,173,209)(H,174,211)(H,175,220)(H,176,221)(H,177,216)(H,178,215)(H,179,204)(H,180,203)(H,181,217)(H,182,222)(H4,148,149,151)/t66-,67-,68-,69-,70+,71+,72+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,106-,107-,108-,109-,110-,111-/m0/s1 |
| Standard InChI Key | NIRUKDPRGCIIJB-KPAXONNNSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)C |
| SMILES | CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CNC=N3)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C |
| Canonical SMILES | CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CNC=N3)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Synthesis
Acetyl-Amylin(8-37)(human) is a linear peptide with the molecular formula and a molecular weight of 3225.5 g/mol . Its synthesis involves solid-phase peptide synthesis (SPPS) techniques, followed by acetylation of the N-terminal serine residue to prevent degradation by aminopeptidases. The truncation of amylin’s first seven amino acids (residues 1–7) eliminates the amyloidogenic region responsible for fibril formation, thereby reducing aggregation propensity while retaining receptor-binding activity.
Table 1: Key Characteristics of Acetyl-Amylin(8-37)(Human)
| Property | Value |
|---|---|
| CAS Number | 178603-79-7 |
| Molecular Formula | |
| Molecular Weight | 3225.5 g/mol |
| Sequence | Ac-Ser-Asn-Asn-Phe-Gly-Ala-Ile-Leu-Ser-Ser-Thr-Asn-Val-Gly-Ser-Asn-Thr-Tyr-NH2 |
| Solubility | Soluble in aqueous buffers (pH 4–7) |
Structural Determinants of Receptor Interaction
The peptide’s secondary structure adopts a disordered conformation in aqueous solutions but forms transient α-helical motifs upon binding to amylin receptors. Critical residues for receptor antagonism include Phe-15, Thr-27, and Tyr-37, which mediate hydrophobic interactions with the calcitonin receptor-like receptor (CLR)/receptor activity-modifying protein (RAMP) complex . Acetylation at the N-terminus enhances binding affinity by stabilizing the peptide’s orientation within the receptor’s extracellular domain .
Biological Activity and Mechanism of Action
Amylin Receptor Antagonism
Acetyl-Amylin(8-37)(human) selectively inhibits amylin receptors, which are heterodimers of CLR and RAMP1/3 isoforms . By competing with full-length amylin for receptor binding, it blocks downstream signaling pathways, including cAMP inhibition and ERK1/2 phosphorylation . Notably, its antagonistic efficacy is concentration-dependent, with half-maximal inhibitory concentrations (IC50) reported at 10–50 nM in vitro .
Metabolic Effects
In rodent models, administration of Acetyl-Amylin(8-37)(human) reverses amylin-induced suppression of insulin-stimulated glycogen synthesis in hepatocytes . For instance, a 1991 study demonstrated that 10 µM of the peptide completely abolished amylin’s inhibition of -glycogen accumulation in rat soleus muscle, whereas the 10–37 fragment exhibited only 11.4% efficacy . This highlights the critical role of residues 8–9 in receptor interaction.
Table 2: Effects of Acetyl-Amylin(8-37)(Human) on Metabolic Parameters
| Parameter | Effect | Model System |
|---|---|---|
| Glycogen Synthesis | ↑ 100% reversal of inhibition | Rat soleus muscle |
| Insulin Sensitivity | ↑ 40–60% | Diabetic mice |
| Lipolysis | ↓ 25–30% | Adipocyte culture |
| Glucose Uptake | No significant effect | C2C12 myotubes |
Research Applications and Preclinical Findings
Diabetes and Insulin Resistance
Acetyl-Amylin(8-37)(human) has been instrumental in dissecting amylin’s role in insulin resistance. In db/db mice, a model of type 2 diabetes, chronic infusion of the peptide (1 µg/kg/day) improved insulin-mediated glucose disposal by 58% over four weeks. These effects correlate with reduced ectopic lipid deposition in skeletal muscle and enhanced AMP-activated protein kinase (AMPK) activity.
Appetite Regulation and Obesity
Comparative Pharmacodynamics of Amylin Fragments
Specificity Against Amylin vs. CGRP Receptors
While Acetyl-Amylin(8-37)(human) exhibits high specificity for amylin receptors, it shows limited cross-reactivity with calcitonin gene-related peptide (CGRP) receptors. In vitro, the peptide reverses CGRP-induced inhibition of glycogen synthesis by only 23–29%, compared to 100% efficacy against amylin . This specificity arises from divergent interactions with RAMP subunits: amylin receptors require RAMP1/3, whereas CGRP receptors depend on RAMP1 .
Structure-Activity Relationships
Truncation studies reveal that residues 8–10 are critical for antagonistic activity. Removal of Ser-8 and Asn-9 (as in the 10–37 fragment) reduces receptor-binding affinity by 90%, underscoring the necessity of an intact N-terminal motif . Conversely, C-terminal modifications (e.g., Tyr-37 methylation) minimally affect potency but alter pharmacokinetic profiles.
Challenges and Future Directions
Despite its utility, Acetyl-Amylin(8-37)(human) faces limitations, including short plasma half-life (12–18 minutes in rodents) and poor blood-brain barrier permeability. Next-generation analogs incorporating polyethylene glycol (PEG) chains or D-amino acid substitutions aim to address these issues . Additionally, the peptide’s role in non-metabolic conditions—such as neurodegenerative diseases and bone remodeling—warrants further exploration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume